molecular formula C9H20O5 B7884567 Hexanoic acid, ester with 1,2,3-propanetriol CAS No. 11139-91-6

Hexanoic acid, ester with 1,2,3-propanetriol

Cat. No.: B7884567
CAS No.: 11139-91-6
M. Wt: 208.25 g/mol
InChI Key: YEAZPMHWNDZTLC-UHFFFAOYSA-N
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Description

Hexanoic acid, ester with 1,2,3-propanetriol, also known as glyceryl trihexanoate, is an ester formed from hexanoic acid and glycerol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and food. It is characterized by its molecular formula C9H20O5 and a molecular weight of 208.2521 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, ester with 1,2,3-propanetriol, can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexanoic acid with glycerol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound, often involves continuous esterification processes. These processes utilize large-scale reactors where hexanoic acid and glycerol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, ester with 1,2,3-propanetriol, primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of hexanoic acid and glycerol. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and glycerol.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol), acid or base catalyst

Major Products Formed

    Hydrolysis: Hexanoic acid and glycerol

    Transesterification: New ester and glycerol

Scientific Research Applications

Hexanoic acid, ester with 1,2,3-propanetriol, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, ester with 1,2,3-propanetriol, involves its interaction with lipid metabolic pathways. In biological systems, it can be hydrolyzed by lipases to release hexanoic acid and glycerol, which are then metabolized through standard biochemical pathways. Hexanoic acid can be further oxidized to produce energy, while glycerol can enter glycolysis or gluconeogenesis pathways .

Comparison with Similar Compounds

Hexanoic acid, ester with 1,2,3-propanetriol, can be compared with other esters of glycerol, such as:

    Glyceryl monostearate: An ester of glycerol and stearic acid, commonly used as an emulsifier in food and cosmetics.

    Glyceryl tristearate: An ester of glycerol and three stearic acid molecules, used in the production of soaps and cosmetics.

    Glyceryl triacetate: An ester of glycerol and acetic acid, used as a plasticizer and solvent.

The uniqueness of this compound, lies in its specific fatty acid composition, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Biological Activity

Hexanoic acid, ester with 1,2,3-propanetriol, commonly known as glyceryl hexanoate or trioctanoin, is a compound of significant interest in biological and industrial applications. This article explores its biological activity, including its metabolic pathways, potential therapeutic uses, and safety profile.

Chemical Structure and Properties

Hexanoic acid (C6) is a medium-chain fatty acid known for its unique properties. When esterified with 1,2,3-propanetriol (glycerol), it forms a triester that exhibits distinct characteristics beneficial in various applications.

  • Molecular Formula : C9H18O5
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 168531-09-8

1. Metabolism

Hexanoic acid is metabolized primarily in the liver through β-oxidation, producing acetyl-CoA, which enters the citric acid cycle. The esterification with glycerol alters its metabolic fate, potentially influencing energy metabolism and lipid profiles in biological systems.

2. Therapeutic Potential

Research indicates that hexanoic acid esters may exhibit various biological activities:

  • Antimicrobial Activity : Studies suggest that medium-chain fatty acids possess antimicrobial properties against a range of pathogens. Hexanoic acid has been shown to disrupt microbial membranes, leading to cell lysis and death .
  • Anti-inflammatory Effects : Hexanoate derivatives have been investigated for their role in modulating inflammatory responses. They may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways .
  • Neuroprotective Effects : There is emerging evidence that hexanoic acid can exert neuroprotective effects by enhancing mitochondrial function and reducing oxidative stress .

3. Case Studies

Several studies have highlighted the biological impacts of hexanoic acid esters:

  • A study conducted on Sprague Dawley rats demonstrated that dietary supplementation with hexanoic acid led to improved metabolic profiles and reduced body fat accumulation . This suggests potential applications in obesity management.
  • Another investigation explored the use of hexanoate in enhancing the bioavailability of certain drugs by modifying their pharmacokinetic properties through lipid-based formulations .

Safety Profile

The safety of hexanoic acid esters has been evaluated in various studies:

  • Toxicity Studies : In sub-chronic toxicity studies, hexanoic acid esters have shown low toxicity levels even at high doses (up to 5% in diet) with no significant adverse effects reported .
  • Skin Sensitization : Tests conducted on guinea pigs indicated minimal skin sensitization potential .

Comparative Analysis of Biological Activity

PropertyHexanoic AcidHexanoic Acid Ester
Antimicrobial ActivityModerateHigh
Anti-inflammatory PotentialLowModerate
Neuroprotective EffectsNonePresent
Toxicity LevelLowVery Low

Properties

IUPAC Name

hexanoic acid;propane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2.C3H8O3/c1-2-3-4-5-6(7)8;4-1-3(6)2-5/h2-5H2,1H3,(H,7,8);3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAZPMHWNDZTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)O.C(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149635
Record name Hexanoic acid, ester with 1,2,3-propanetriol
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Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11139-91-6, 26402-23-3
Record name Hexanoin
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Record name Hexanoic acid, ester with 1,2,3-propanetriol
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Record name Hexanoic acid, ester with 1,2,3-propanetriol
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